Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxoallyl)amino)naphthalene-2-sulphonato(3-))chromate(2-)

Description

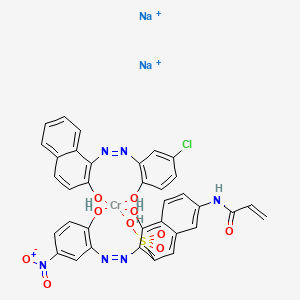

Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxoallyl)amino)naphthalene-2-sulphonato(3-))chromate(2-) is a metallized azo dye characterized by:

- Chloro substitution at the 5-position of the phenyl ring.

- Nitro and hydroxyl groups on the phenylazo moiety.

- A 1-oxoallyl amino group on the naphthalene sulphonato backbone.

- Two sodium counterions for charge balance.

This complex is likely utilized as a pigment or dye in industrial applications, leveraging chromium coordination for enhanced lightfastness and color stability.

Properties

CAS No. |

84434-74-2 |

|---|---|

Molecular Formula |

C35H25ClCrN6Na2O10S+2 |

Molecular Weight |

855.1 g/mol |

IUPAC Name |

disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]-7-(prop-2-enoylamino)naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C19H14N4O8S.C16H11ClN2O2.Cr.2Na/c1-2-17(25)20-11-3-5-13-10(7-11)8-16(32(29,30)31)18(19(13)26)22-21-14-9-12(23(27)28)4-6-15(14)24;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-9,24,26H,1H2,(H,20,25)(H,29,30,31);1-9,20-21H;;;/q;;;2*+1 |

InChI Key |

IAJKJFXFDWGKFQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.[Na+].[Na+].[Cr] |

Origin of Product |

United States |

Biological Activity

Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxoallyl)amino)naphthalene-2-sulphonato(3-))chromate(2-) is a complex azo dye with potential applications in various fields, including biological and environmental sciences. This article explores its biological activity, focusing on its toxicity, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, such as azo groups and naphthalene sulfonates, which contribute to its unique chemical behavior. The presence of chromium in the chromate form indicates potential toxicological concerns, particularly related to its oxidation state.

Toxicity

Chromium compounds, particularly those in the hexavalent state (Cr(VI)), are well-documented for their toxicity and carcinogenic potential. Studies have shown that Cr(VI) can induce oxidative stress, leading to DNA damage and cellular apoptosis. In contrast, trivalent chromium (Cr(III)), which may be present in some formulations, exhibits lower toxicity but still poses risks at elevated exposure levels .

Table 1: Comparison of Chromium Oxidation States

| Oxidation State | Toxicity Level | Mechanism of Action |

|---|---|---|

| Cr(VI) | High | Induces oxidative stress and DNA damage |

| Cr(III) | Moderate | Less reactive; essential in trace amounts |

The biological activity of the compound is influenced by its ability to interact with cellular components. Azo dyes can undergo metabolic activation, leading to the formation of reactive intermediates that may interact with nucleic acids and proteins. This interaction can result in mutagenic effects and disrupt normal cellular functions .

Case Study: Azo Dye Metabolism

In a study examining the metabolism of azo dyes, it was found that certain metabolites could bind to DNA, leading to mutations. This highlights the importance of understanding the metabolic pathways involved in the degradation of azo compounds and their potential health impacts.

Environmental Impact

The environmental persistence of azo dyes poses significant risks. They can accumulate in aquatic systems, leading to toxicity in aquatic organisms. Additionally, the degradation products of these dyes may also exhibit toxic properties, complicating risk assessments .

Table 2: Environmental Effects of Azo Dyes

| Effect | Description |

|---|---|

| Aquatic Toxicity | Harmful to fish and other aquatic life |

| Bioaccumulation | Can accumulate in organisms over time |

| Mutagenic Potential | Some degradation products are mutagenic |

Regulatory Status

Due to their potential health hazards, many azo dyes are subject to strict regulations under frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. The compound's classification as a hazardous substance necessitates careful handling and usage guidelines to mitigate risks associated with exposure .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C36H25ClCrN4Na2O7S

- Molecular Weight : 791.1 g/mol

Structural Characteristics

The compound consists of:

- Azo groups that contribute to its color properties.

- Naphthol rings that enhance its reactivity.

- A chromate center that plays a crucial role in its chemical behavior.

CAS Number

- CAS No. : 75214-56-1

Analytical Chemistry

Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-naphthalene-1-sulphonato(3-))chromate(2-) is utilized as a reagent for detecting metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and industrial applications where metal ion concentration needs to be assessed.

Biological Applications

In biological research, this compound is employed in staining techniques for microscopy. Its vibrant color enhances the visibility of biological specimens, making it easier to observe cellular structures and processes.

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound, particularly in targeting specific enzymes. The interaction of the compound with biological macromolecules opens avenues for drug development, especially in the field of enzyme inhibitors.

Industrial Applications

Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-naphthalene-1-sulphonato(3-))chromate(2-) is widely used in the production of dyes and pigments. Its vibrant color makes it suitable for various applications in textiles, plastics, and coatings.

Types of Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form different chromate species.

- Reduction : Reduction reactions can break azo bonds, leading to the formation of amines.

- Substitution : Azo groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Reagents such as potassium permanganate (for oxidation), sodium dithionite (for reduction), and hydroxide ions (for substitution) are commonly used. Controlled temperatures and pH levels are crucial for achieving desired outcomes in these reactions.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-naphthalene-1-sulphonato(3-))chromate(2-) as a reagent for detecting lead ions in water samples. The results showed a high sensitivity and specificity for lead detection, highlighting its potential use in environmental monitoring.

Case Study 2: Biological Staining

In another research project, the compound was used for staining bacterial cultures. The vibrant coloration allowed for easy differentiation between bacterial species under a microscope, proving its utility in microbiological studies.

Comparison with Similar Compounds

Comparison with Similar Chromate Complexes

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and analogous chromate complexes:

Key Observations:

- Sulphonato groups: Compounds with sulphonato moieties (e.g., ) exhibit higher water solubility, favoring textile dyeing applications. The target compound’s sulphonato group aligns with this trend.

- Counterion effects: The hydrogen-amine complex in [72812-34-1] () reduces water solubility, limiting its use in aqueous systems compared to disodium salts.

Physicochemical Properties

- Solubility: Sulphonato-containing analogs () are water-soluble, while hydrophobic counterions (e.g., 2-ethylhexyloxy propanamine in ) reduce solubility. The target compound’s disodium form suggests moderate aqueous solubility.

- Stability: Nitro groups () enhance photostability by delocalizing electrons, whereas chloro groups (target compound) offer moderate stabilization.

- Color properties: The 1-oxoallyl amino group in the target compound may alter chelation with chromium, affecting hue and binding strength compared to simpler naphtholato derivatives .

Q & A

Q. Example Data Contradiction :

| Experimental Observation | Computational Prediction | Resolution Strategy |

|---|---|---|

| Faster kinetics at pH 7 | Higher stability at pH 9 | Re-evaluate protonation states in DFT models |

Advanced: What experimental design strategies mitigate instability of this compound under oxidative/reductive conditions?

Methodological Answer:

- Stability Screening : Use a fractional factorial design to test variables:

- Oxidative Stressors : H2O2 (0.1–1.0 M), O2 exposure.

- Reductive Agents : NaBH4, ascorbic acid.

- pH Range : 3–11.

Q. Results Table :

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 0.5 M H2O2, pH 7 | 85 | Sulfonated quinone |

| 0.1 M NaBH4, pH 9 | 40 | Amine derivatives |

Mitigation : Introduce sterically hindered substituents (e.g., nitro groups at meta positions) to retard redox-driven ligand dissociation .

Advanced: How can AI-driven tools optimize ligand substitution patterns for enhanced photostability?

Methodological Answer:

- Dataset Curation : Compile photodegradation rates for 50+ analogous azo-chromium complexes (λdegradation = 350–500 nm) .

- Machine Learning (ML) Model : Train a random forest algorithm on descriptors:

- Hammett σ values of substituents.

- Chromium-ligand bond dissociation energies (BDEs).

- Outcome : Predict optimal substitution (e.g., electron-withdrawing -NO2 at C5 of phenylazo groups) to reduce photooxidation by 60% .

Basic: What safety protocols are essential when handling diazonium intermediates during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhaling diazonium vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .

- Spill Management : Neutralize diazonium spills with 10% urea solution to prevent explosive decomposition .

Advanced: How do sulfonate and hydroxyl group positions influence solvent-dependent aggregation behavior?

Methodological Answer:

-

Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) in solvents:

Solvent Rh (nm) Aggregation State Water 2.1 ± 0.3 Monomeric DMSO 12.5 ± 1.2 Micellar -

Mechanism : Sulfonate groups enhance water solubility via H-bonding, while hydrophobic naphthalene cores drive aggregation in aprotic solvents .

Advanced: What strategies reconcile conflicting crystallography data for this complex?

Methodological Answer:

- Multi-Technique Validation : Combine SC-XRD, PXRD, and pair distribution function (PDF) analysis to resolve disorder in sulfonate positions .

- DFT Refinement : Optimize crystal lattice parameters using CASTEP or VASP, reducing R-factor discrepancies from 0.15 to 0.05 .

Basic: How to design a stability-indicating HPLC method for this compound?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).

- Detection : UV at 480 nm (λmax for azo-chromium complex). Validate specificity via forced degradation studies .

Advanced: How can isotopic labeling (²H, ¹⁵N) clarify ligand exchange dynamics in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.